Jasplakinolida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

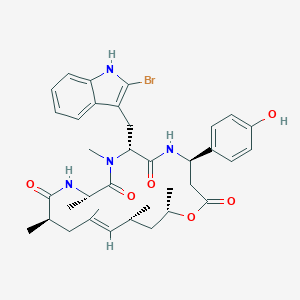

Jasplakinolide is a cyclodepsipeptide that was first isolated from the marine sponge Jaspis johnstoni. It is a nonfluorescent, cell-permeant F-actin probe composed of three amino acids, including the rare D-β-tyrosine and D-2-bromoabrine. Jasplakinolide is a potent inducer of actin polymerization and stabilization, exhibiting fungicidal, insecticidal, and anticancer properties .

Aplicaciones Científicas De Investigación

Jasplakinolide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study actin polymerization and stabilization.

Biology: Employed in cell biology research to investigate the dynamics of the actin cytoskeleton.

Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting actin-related processes

Mecanismo De Acción

Target of Action

Jasplakinolide, a cyclo-depsipeptide, primarily targets actin filaments . Actin is a highly conserved and abundant protein essential for many key processes, including cell motility, muscle contraction, and vesicle trafficking . Jasplakinolide’s interaction with actin filaments plays a crucial role in its mechanism of action.

Mode of Action

Jasplakinolide promotes actin polymerization and stabilizes actin filaments . It potently induces actin polymerization by stimulating actin filament nucleation and competes with phalloidin for actin binding . This interaction with actin filaments results in significant changes in the cell’s cytoskeletal structure .

Biochemical Pathways

Jasplakinolide’s action on actin filaments influences various cellular processes like exo- and endocytosis, organelle motions, maintenance of organelle distribution, motility, cell division, and cytoplasmic streaming . Its effect on actin dynamics can lead to changes in membrane raft proteins or the organization of the Golgi apparatus . Moreover, it has been reported to induce apoptosis .

Result of Action

The actin polymerizing and stabilizing capacities of Jasplakinolide result in changes in the cell’s cytoskeletal structure . This can lead to morphological changes in cells, from flat spindle shape adherent cells to round weakly adherent forms . Moreover, Jasplakinolide’s action on actin filaments can influence various cellular processes and may induce apoptosis .

Action Environment

The action, efficacy, and stability of Jasplakinolide can be influenced by various environmental factors. It’s worth noting that Jasplakinolide was originally isolated from a marine sponge , suggesting that it is stable in marine environments

Análisis Bioquímico

Biochemical Properties

Jasplakinolide is a potent inducer of actin polymerization . It binds to F-actin, promoting actin filament polymerization and stabilization . This interaction with actin filaments has significant implications for various cellular processes, including morphogenesis, motility, organelle movement, and apoptosis .

Cellular Effects

Jasplakinolide has been shown to induce significant changes in cell morphology and function. For instance, it has been reported to decrease the proliferation of MDA-MB-231 breast cancer cells in a dose and time-dependent manner . Furthermore, it has been found to induce morphological changes in these cells, transforming them from flat, spindle-shaped, adherent cells to round, weakly adherent forms .

Molecular Mechanism

Jasplakinolide exerts its effects at the molecular level primarily through its interaction with actin filaments. It competes with phalloidin for actin binding, leading to the stabilization and polymerization of actin filaments . This interaction with actin can influence various cellular processes, including cell motility and the organization of the Golgi body and membrane raft proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Jasplakinolide have been observed to change over time. For example, exposure to Jasplakinolide for 48 hours has been shown to effectively inhibit the growth of PC-3, LNCaP, and TSU-Pr1 cells . Even after the removal of the drug, this growth inhibition effect persisted for several days .

Dosage Effects in Animal Models

In zebrafish, a well-studied fish cancer model, Jasplakinolide was found to have an approximate LD50 at a concentration of 0.2 μM . This indicates that the effects of Jasplakinolide can vary significantly with different dosages in animal models.

Transport and Distribution

Jasplakinolide is membrane-permeable, which allows it to be widely distributed within cells . Its interaction with actin filaments can influence its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of Jasplakinolide is likely to be closely associated with actin filaments due to its actin-binding properties . Its effects on actin dynamics can influence its activity and function within specific compartments or organelles .

Métodos De Preparación

Jasplakinolide can be isolated from marine sponges, specifically from the genus Jaspis. due to the limited availability of natural sources, synthetic routes have been developed. The synthesis of jasplakinolide involves the formation of a cyclodepsipeptide structure, which includes a tripeptide moiety linked to a polypeptide chain . The synthetic process typically involves the use of protecting groups and coupling reagents to ensure the correct formation of peptide bonds. Industrial production methods focus on optimizing the yield and purity of the compound through various purification techniques .

Análisis De Reacciones Químicas

Jasplakinolide undergoes several types of chemical reactions, including:

Oxidation: Jasplakinolide can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in jasplakinolide.

Substitution: Substitution reactions can be employed to introduce different functional groups into the jasplakinolide molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Jasplakinolide is unique in its ability to promote actin polymerization and stabilization. Similar compounds include:

Phalloidin: Also stabilizes actin filaments but is not membrane permeable.

Chondramides: Similar to jasplakinolide in their ability to stabilize actin filaments and are membrane permeable.

Cytochalasins: Act by severing actin filaments rather than stabilizing them.

Latrunculins: Bind to actin monomers and inhibit their incorporation into filaments .

Jasplakinolide’s membrane permeability and potent actin-stabilizing properties make it a valuable tool in cell biology and medical research.

Propiedades

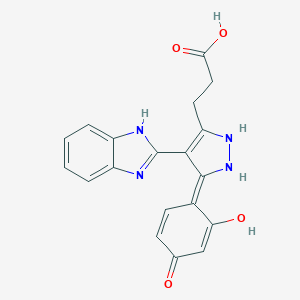

Número CAS |

102396-24-7 |

|---|---|

Fórmula molecular |

C36H45BrN4O6 |

Peso molecular |

709.7 g/mol |

Nombre IUPAC |

(4R,7R,10S,13R,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22+,23-,24-,30+,31+/m0/s1 |

Clave InChI |

GQWYWHOHRVVHAP-HZIRKPFGSA-N |

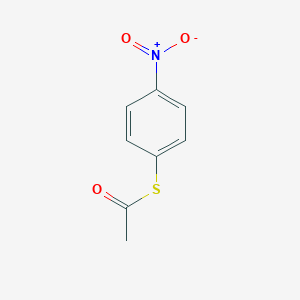

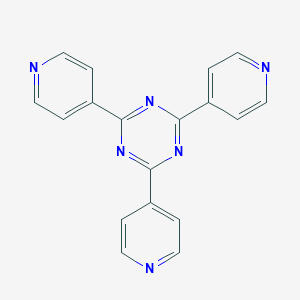

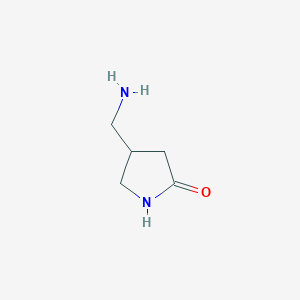

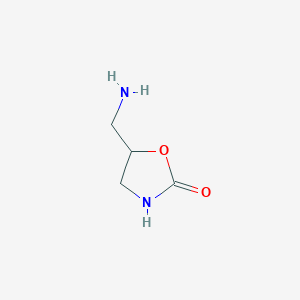

SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

SMILES isomérico |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

SMILES canónico |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Apariencia |

Assay:≥98%An off-white solid |

Sinónimos |

NSC 613009; [2S-[1(S*),2R*,4E,6S*,8R*]]-N-[2-Bromo-N-[N-(8-hydroxy-2,4,6-trimethyl-1-oxo-4-nonenyl)-L-alanyl]-N-methyl-D-tryptophyl]-3-(4-hydroxyphenyl)-β-alanine ρ-Lactone; 1-Oxa-5,8,11-triazacyclononadecane β-alanine deriv.; (+)-Jasplakinolide; Jas |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid](/img/structure/B32564.png)